cis-Pinane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

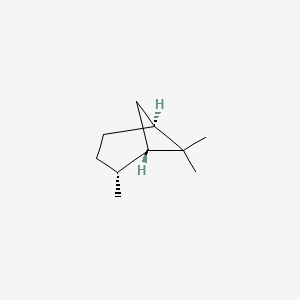

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKSLPVRUOBDEW-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027638, DTXSID901243129 | |

| Record name | rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6876-13-7, 4755-33-3, 33626-25-4 | |

| Record name | cis-Pinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-(-)-cis-Pinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Pinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1S-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV65U59B7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PINANE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7C9IBU49F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cis-Pinane chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of cis-Pinane

Introduction

Pinane (B1207555) (C10H18) is a saturated bicyclic monoterpene that exists as two diastereomers: this compound and trans-pinane.[1] These isomers are derived from the hydrogenation of the naturally abundant terpenes, α-pinene and β-pinene.[1][2] The stereochemistry of the pinane isomers plays a critical role in their application in the pharmaceutical, fragrance, and fine chemical industries.[3][4] this compound, in particular, is a valuable intermediate in the synthesis of compounds like linalool, geraniol, and citronellol.[5] This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, including quantitative data and relevant experimental protocols for its synthesis and characterization.

Chemical Structure and Stereochemistry

The pinane molecule consists of a bicyclo[3.1.1]heptane skeleton. This structure is characterized by a six-membered ring and a four-membered ring sharing two carbon atoms (the bridgehead carbons). The stereochemical difference between cis- and trans-pinane arises from the relative orientation of the C10 methyl group with respect to the gem-dimethyl bridge.[4]

In this compound, the C2 methyl group and the gem-dimethyl group on the C6 bridge are on the same side of the molecule.[4] This arrangement results in greater steric hindrance compared to the trans isomer, where they are on opposite sides. Pinane has three stereocenters, leading to the existence of enantiomeric pairs for both the cis and trans isomers.

The enantiomers of this compound are:

-

(+)-cis-Pinane: (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane

-

(-)-cis-Pinane: (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its separation, identification, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [1][6] |

| Molar Mass | 138.25 g/mol | [1][6] |

| Boiling Point | 167.2 – 168 °C | [1] |

| CAS Number | 4755-33-3 | [1] |

| Appearance | Colorless liquid | [1] |

Experimental Protocols

Synthesis of this compound via Hydrogenation of Pinenes

A common and efficient method for synthesizing this compound is the catalytic hydrogenation of α-pinene or β-pinene.[3][7] The stereoselectivity of this reaction is highly dependent on the catalyst and reaction conditions.

Detailed Methodology:

-

Catalyst Preparation: A variety of catalysts can be used, with ruthenium (Ru) and modified skeletal nickel catalysts showing high selectivity for this compound.[3][7][8] For instance, a Ru/Al₂O₃ catalyst has been shown to be highly active and selective.[3]

-

Reaction Setup: The hydrogenation is typically carried out in a high-pressure autoclave.[3][7] The pinene starting material (α-pinene or β-pinene) is added to the autoclave along with the catalyst. The catalyst loading is typically 3-5% of the pinene weight.[7]

-

Hydrogenation: The autoclave is purged multiple times with hydrogen gas before being pressurized to the desired level (e.g., 2.0-3.0 MPa or ~400 Psi).[3][7] The reaction is then heated to the target temperature (e.g., 80-100 °C) and stirred for several hours (e.g., 8-13 hours).[3][7]

-

Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) until no further change in the product mixture is observed.[3] Upon completion, the autoclave is cooled, and the hydrogen is vented. The reaction mixture is then filtered to remove the catalyst, yielding the pinane product.[3] With certain catalysts, a conversion rate greater than 99% and a this compound content in the final product of over 95% can be achieved.[7]

Spectroscopic Differentiation of cis- and trans-Pinane

Accurate differentiation between cis- and trans-pinane is crucial for quality control and for understanding structure-activity relationships.[4] Several spectroscopic techniques are employed for this purpose.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most definitive method for the stereochemical assignment of pinane isomers.[4]

-

¹H NMR Spectroscopy: The proton NMR spectra of cis- and trans-pinane show subtle but significant differences in chemical shifts and coupling constants due to the different spatial environments of the protons. In this compound, the C10 methyl group is on the same side as the gem-dimethyl bridge, leading to greater steric hindrance, which influences the chemical shifts of nearby protons.[4]

-

¹³C NMR Spectroscopy: The steric compression experienced by the C10 methyl group in the cis isomer can cause an upfield shift (the γ-gauche effect) for this carbon and other sterically crowded carbons compared to the trans isomer.[4]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is the gold standard for unambiguous differentiation. A cross-peak between the protons of the C10 methyl group and the protons of the C8/C9 methyl groups in the NOESY spectrum provides direct evidence of their spatial proximity, confirming the cis configuration. The absence of this cross-peak indicates the trans configuration.[4]

Sample Preparation for NMR:

Dissolve approximately 5-10 mg of the pinane sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]

2. Gas Chromatography (GC):

Cis- and trans-pinane have slightly different boiling points and polarities, which allows for their separation using gas chromatography.[4] Typically, the less sterically hindered trans isomer has a shorter retention time on a standard non-polar or slightly polar GC column.[4] When coupled with a mass spectrometer (GC-MS), this technique can separate the isomers and confirm their molecular weight (m/z 138).[4] However, their mass spectral fragmentation patterns are very similar, so differentiation relies on the chromatographic separation.[4]

3. Infrared (IR) Spectroscopy:

IR spectroscopy can distinguish between the isomers based on differences in their overall molecular symmetry. The less symmetrical cis isomer may exhibit a more complex spectrum in the fingerprint region (1500-600 cm⁻¹) compared to the more symmetrical trans isomer.[4] The pattern of peaks corresponding to methyl and methylene (B1212753) bending vibrations (1470-1350 cm⁻¹) will also differ due to the distinct stereochemistry.[4]

Conclusion

The stereochemistry of this compound is a defining feature that dictates its physical properties and chemical reactivity. Its synthesis through the stereoselective hydrogenation of pinenes is a well-established industrial process. The accurate characterization and differentiation of this compound from its trans isomer are reliably achieved through a combination of modern analytical techniques, with NMR spectroscopy, particularly 2D NOESY, providing the most definitive structural elucidation. A thorough understanding of these aspects is fundamental for researchers and professionals involved in drug development, fine chemical synthesis, and the fragrance industry, where stereochemical purity is often paramount.

References

- 1. Pinane - Wikipedia [en.wikipedia.org]

- 2. Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]

- 4. benchchem.com [benchchem.com]

- 5. foreverest.net [foreverest.net]

- 6. (+-)-cis-Pinane | C10H18 | CID 6429433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1054595C - Catalytic hydrogenation process preparing this compound from pinene - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

Cis-Pinane: A Technical Guide to Its Natural Occurrence and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Pinane, a bicyclic monoterpene, is a saturated hydrocarbon with a growing interest in various scientific fields, including synthetic chemistry and pharmacology. While its unsaturated precursors, α-pinene and β-pinene, are abundant and well-studied components of essential oils, the natural distribution and concentration of this compound are less documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, and detailed methodologies for its analysis.

Natural Sources and Abundance of this compound

This compound has been identified as a minor component in the essential oils of certain plant species. The quantitative data available in the literature is limited, with most studies on essential oil composition focusing on the more volatile and often more abundant unsaturated terpenes.

One notable source of this compound is the resin of Protium heptaphyllum, a tree found in South America. Analysis of its essential oil has revealed the presence of this compound, although in relatively low concentrations.

Table 1: Quantitative Abundance of this compound in a Natural Source

| Natural Source | Plant Part | Percentage of this compound in Essential Oil (%) | Analytical Method |

| Protium heptaphyllum | Resin | 1.17 | GC-MS[1] |

While various species of pine (Pinus) are rich sources of α-pinene and β-pinene, which can be hydrogenated to produce this compound, the direct isolation of significant quantities of this compound from these sources is not commonly reported.[2][3][4] The low natural abundance of cis- and trans-pinane isomers in essential oils often necessitates their synthesis from the more abundant pinenes for industrial applications.

Experimental Protocols

The analysis and quantification of this compound from natural sources are primarily achieved through chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the gold standard.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes a general method for obtaining essential oils from plant material.

1. Materials and Apparatus:

- Fresh or dried plant material (e.g., resin, needles, leaves)

- Clevenger-type apparatus

- Heating mantle

- Round-bottom flask (2 L)

- Condenser

- Collecting burette

- Distilled water

- Anhydrous sodium sulfate (B86663)

2. Procedure:

- Weigh a suitable amount of the plant material (e.g., 100-500 g) and place it into the round-bottom flask.

- Add a sufficient volume of distilled water to cover the material completely.

- Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.

- Heat the flask using the heating mantle to initiate boiling. The rate of heating should be controlled to ensure a steady distillation rate.

- Continue the hydrodistillation for a prescribed period (typically 3-4 hours), or until no more oil is collected in the burette.

- After cooling, carefully collect the essential oil from the burette.

- Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

- Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound in an essential oil sample.

1. Materials and Apparatus:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)

- Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5MS)

- Helium (carrier gas)

- This compound analytical standard

- Suitable solvent for dilution (e.g., n-hexane, ethanol)

- Volumetric flasks and micropipettes

- Autosampler vials

2. GC-MS Operating Conditions (Example):

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

- Injector Temperature: 250°C

- Injection Mode: Split (e.g., split ratio 1:50)

- Injection Volume: 1 µL

- Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 minutes

- Ramp to 180°C at a rate of 4°C/min

- Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes

- MS Transfer Line Temperature: 280°C

- Ion Source Temperature: 230°C

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Mass Scan Range: m/z 40-400

3. Preparation of Standard Solutions:

- Prepare a stock solution of the this compound standard of a known concentration (e.g., 1000 µg/mL) in the chosen solvent.

- Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.

4. Sample Preparation:

- Accurately weigh a small amount of the essential oil and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.

5. Analysis and Quantification:

- Inject the calibration standards into the GC-MS system to generate a calibration curve by plotting the peak area against the concentration.

- Inject the prepared essential oil sample.

- Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the analytical standard.

- Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.

- The final concentration is typically expressed as a percentage of the total essential oil composition.

Visualizations

Caption: Experimental workflow for the extraction and quantification of this compound.

Caption: Chemical relationship between pinenes and pinanes.

References

- 1. acta.inpa.gov.br [acta.inpa.gov.br]

- 2. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The genus Pinus: a comparative study on the needle essential oil composition of 46 pine species [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Pinane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of pinane (B1207555) isomers, a critical class of bicyclic monoterpenes. Pinenes, including the prevalent α- and β-isomers, are fundamental components of oleoresin in coniferous trees, serving as a primary defense mechanism against pests and pathogens.[1] Their unique stereochemistry is a crucial determinant in ecological interactions, including host selection by insects and the biosynthesis of pheromones.[1] Beyond their natural roles, pinane derivatives are valuable precursors in the synthesis of pharmaceuticals, fragrances, and advanced biofuels. This document details the enzymatic cascade responsible for pinane synthesis, presents key quantitative data, outlines detailed experimental protocols for studying this pathway, and provides visual diagrams of the core processes.

The Core Biosynthetic Pathway

The biosynthesis of all pinane isomers originates from the universal C5 building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are typically generated via the methylerythritol 4-phosphate (MEP) pathway within the plastids of plant cells.

The pathway proceeds through two primary enzymatic steps:

-

Formation of Geranyl Pyrophosphate (GPP): Geranyl pyrophosphate synthase (GPPS), a prenyltransferase, catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction forms the C10 acyclic monoterpene precursor, geranyl pyrophosphate (GPP).[2]

-

Cyclization to Pinene Skeletons: The crucial cyclization of GPP is catalyzed by a class of enzymes known as pinene synthases (EC 4.2.3.14), which are mechanistically complex monoterpene cyclases.[3] The process involves the ionization of GPP to a geranyl carbocation, followed by isomerization to a linalyl pyrophosphate intermediate.[4] This intermediate then undergoes a series of intricate carbocation rearrangements and cyclizations to form the bicyclic pinane skeleton. The final step involves the deprotonation of a pinyl carbocation intermediate, which ultimately determines the specific isomer (α- or β-pinene) and its stereochemistry.[5]

Notably, different pinene synthases can produce varying ratios of pinene isomers and enantiomers from the same GPP substrate. For instance, distinct enzymes are responsible for producing (+)-α-pinene and (-)-α-pinene, which are mirror-image products.[1]

References

- 1. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biosynthesis of monoterpenes. Stereochemical implications of acyclic and monocyclic olefin formation by (+)- and (-)-pinene cyclases from sage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Monoterpene synthases of loblolly pine (Pinus taeda) produce pinene isomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of cis-Pinane: An In-Depth Technical Guide

An essential bicyclic monoterpene, cis-pinane, serves as a valuable chiral building block in synthetic chemistry and is a key component in various natural products. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals in ensuring structural confirmation, purity assessment, and for elucidating reaction mechanisms. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with detailed experimental protocols and logical workflows for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemical arrangement of its atoms.

¹H NMR Spectral Data

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits a complex pattern of overlapping multiplets in the aliphatic region. The chemical shifts are influenced by the rigid bicyclic structure and the anisotropic effects of the cyclobutane (B1203170) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~1.95 - 1.85 | m | H-1, H-5 |

| ~1.80 - 1.70 | m | H-2 |

| ~2.10 - 2.00 | m | H-3α |

| ~1.65 - 1.55 | m | H-3β |

| ~2.25 - 2.15 | m | H-4α |

| ~1.05 | s | H-8 |

| ~1.20 | s | H-9 |

| ~0.95 | d | H-10 |

| Note: Due to the complex and often overlapping nature of the signals in the ¹H NMR spectrum of this compound, precise chemical shifts and coupling constants can be challenging to determine without advanced 2D NMR techniques. The values presented are approximate and intended for guidance. |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton of this compound. The steric compression between the C-10 methyl group and the C-8/C-9 gem-dimethyl groups in the cis-isomer leads to characteristic upfield shifts for these and other nearby carbons due to the gamma-gauche effect.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~41.5 | C-1 |

| ~38.5 | C-2 |

| ~34.0 | C-3 |

| ~28.5 | C-4 |

| ~47.0 | C-5 |

| ~38.0 | C-6 |

| ~24.0 | C-7 |

| ~28.0 | C-8 |

| ~26.5 | C-9 |

| ~23.0 | C-10 |

| Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: ~12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate NMR software. Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the TMS signal (0.00 ppm).

References

An In-depth Technical Guide to the Thermodynamic Stability of cis- vs. trans-Pinane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pinane (B1207555), a saturated bicyclic monoterpene and a foundational molecule in the synthesis of various fragrances, fine chemicals, and pharmaceutical intermediates, exists as two diastereomers: cis-pinane and trans-pinane. The stereochemical arrangement of the methyl groups relative to the dimethylmethane bridge dictates not only the molecule's three-dimensional structure but also its reactivity and thermodynamic stability. Experimental evidence and theoretical calculations consistently indicate that trans-pinane is the more thermodynamically stable isomer . This stability is primarily attributed to lower steric strain compared to the cis-isomer, where the C10 methyl group and the gem-dimethyl bridge are on the same face of the bicyclo[3.1.1]heptane system, leading to significant steric hindrance. This guide provides a comprehensive analysis of the thermodynamic stability, supported by quantitative data, detailed experimental protocols for its determination, and a logical framework for understanding the underlying stereochemical principles.

Thermodynamic Data

While direct experimental calorimetric data for the pinane isomers is not extensively published, reliable computational methods provide quantitative estimates for their thermodynamic properties. The following table summarizes key calculated thermodynamic values for cis- and trans-pinane. These values are essential for predicting equilibrium compositions and understanding the energy landscape of reactions involving pinane.

Table 1: Calculated Thermodynamic Properties of Pinane Isomers

| Property | This compound | trans-Pinane | Data Source |

| Std. Enthalpy of Formation (Gas, ΔfH°gas) | -131.75 kJ/mol | -135.73 kJ/mol | Joback Method[1][2] |

| Std. Gibbs Free Energy of Formation (ΔfG°) | 125.80 kJ/mol | 121.81 kJ/mol | Joback Method[1][2] |

Note: These values are calculated using the Joback group contribution method, a well-established estimation technique.

From this data, the standard Gibbs free energy change (ΔG°) for the isomerization of this compound to trans-pinane can be calculated:

ΔG°isomerization = ΔfG°(trans-pinane) - ΔfG°(this compound) ΔG°isomerization = 121.81 kJ/mol - 125.80 kJ/mol = -3.99 kJ/mol

A negative ΔG° indicates that the conversion of this compound to trans-pinane is a spontaneous process under standard conditions, confirming that trans-pinane is the more stable isomer.

Basis of Thermodynamic Stability: Steric Strain

The thermodynamic preference for the trans isomer is rooted in the fundamental principles of steric strain within the rigid, bicyclic structure of pinane.

-

This compound: In the cis configuration, the methyl group at the C2 position (C10) is oriented on the same side of the ring system as the bulky gem-dimethyl bridge (C8 and C9). This arrangement forces these methyl groups into close proximity, resulting in significant van der Waals repulsion (steric strain). This strain raises the overall potential energy of the molecule, making it less stable. Spectroscopic evidence from NMR, particularly the Nuclear Overhauser Effect (NOESY), confirms this spatial proximity[3].

-

trans-Pinane: In the trans configuration, the C10 methyl group is on the opposite side of the ring from the gem-dimethyl bridge. This arrangement maximizes the distance between these bulky groups, minimizing steric repulsion. The result is a lower potential energy state and, consequently, greater thermodynamic stability.

This structural relationship and the resulting energy difference are visualized in the logical diagram below.

Caption: Logical relationship between conformation and stability in pinane isomers.

Experimental Protocols for Thermodynamic Analysis

Determining the thermodynamic stability of pinane isomers experimentally requires precise methodologies. The two primary approaches are equilibrium studies and calorimetry.

Protocol 1: Isomerization Equilibrium Analysis

This protocol aims to determine the equilibrium constant (Keq) for the cis-trans isomerization, from which the Gibbs free energy of reaction (ΔG°) can be directly calculated.

Objective: To establish a chemical equilibrium between cis- and trans-pinane and quantify the concentration of each isomer.

Materials:

-

High-purity this compound (or a known non-equilibrium mixture of cis- and trans-pinane)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like BF3·OEt2)

-

Anhydrous, inert solvent (e.g., toluene (B28343) or xylenes)

-

Internal standard for GC analysis (e.g., decane (B31447) or dodecane)

-

Quenching agent (e.g., aqueous sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

-

Reaction Setup: A known quantity of the starting pinane isomer(s), the inert solvent, and the internal standard are charged into a multi-neck flask equipped with a condenser, thermometer, and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Equilibration: The mixture is heated to a constant, controlled temperature (e.g., 100 °C). A catalytic amount of the acid catalyst is added to initiate isomerization.

-

Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals (e.g., every hour).

-

Quenching: Each aliquot is immediately quenched by washing with a cold aqueous sodium bicarbonate solution to neutralize the acid catalyst and halt the isomerization.

-

Sample Preparation: The organic layer of the quenched sample is separated, dried over anhydrous magnesium sulfate, and prepared for analysis.

-

Analysis: The ratio of this compound to trans-pinane in each sample is determined using Gas Chromatography (GC-FID). The separation of isomers is critical and typically achievable with a suitable capillary column[3]. The response factors of the isomers relative to the internal standard must be determined for accurate quantification.

-

Equilibrium Confirmation: The reaction is considered to have reached equilibrium when the ratio of cis to trans isomers remains constant over several consecutive time points.

-

Calculation:

-

The equilibrium constant is calculated as: Keq = [trans-Pinane]eq / [this compound]eq

-

The standard Gibbs free energy change is then calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin.

-

Caption: Experimental workflow for determining Keq via isomerization equilibrium.

Protocol 2: Differential Scanning Calorimetry (DSC) - A Hypothetical Approach

While challenging for isomers with close boiling points, a highly precise calorimetric method could theoretically determine the enthalpy of formation difference. A more practical approach is bomb calorimetry to determine the enthalpy of combustion for each purified isomer.

Objective: To determine the standard enthalpy of combustion (ΔH°c) for pure cis- and trans-pinane. The difference in these values corresponds to the difference in their enthalpies of formation.

Materials:

-

Highly purified (>99.5%) samples of this compound and trans-pinane

-

Oxygen bomb calorimeter

-

Benzoic acid (for calibration)

-

Combustible sample holder (e.g., gelatin capsule)

Methodology:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance (benzoic acid) under controlled conditions.

-

Sample Preparation: A precise mass of the purified pinane isomer is sealed in a sample holder.

-

Combustion: The sample is placed in the bomb, which is then sealed and pressurized with excess pure oxygen. The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

-

Analysis: The experiment is repeated for both the cis and trans isomers.

-

Calculation:

-

The heat released by the combustion of each isomer is calculated from the ΔT and the calorimeter's heat capacity.

-

Corrections are made for the heat of combustion of the sample holder and fuse wire.

-

The standard enthalpy of combustion (ΔH°c) is calculated per mole of each isomer.

-

The difference in the enthalpy of formation is then determined: Δ(ΔfH°) = ΔH°c(this compound) - ΔH°c(trans--pinane). A more exothermic (more negative) heat of combustion indicates a less stable isomer (higher initial enthalpy)[4][5].

-

Conclusion

References

- 1. Computational Study on the Separation of Pentane Isomers in Functionalized UiO-66 Metal-Organic Frameworks [mdpi.com]

- 2. Preparation of this compound via α-pinene hydrogenation in water by using Ru nanoparticles immobilized in functionalized amphiphilic mesoporous silica - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

The Bicyclo[3.1.1]heptane Ring System: A Technical Guide to its Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.1]heptane (BCHep) ring system, a saturated bridged bicyclic hydrocarbon, has garnered significant attention in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable bioisostere for meta-substituted arenes, offering a pathway to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5] This technical guide provides an in-depth exploration of the reactivity of the bicyclo[3.1.1]heptane core, focusing on its synthesis, functionalization, and conformational characteristics.

Conformational Analysis

The bicyclo[3.1.1]heptane framework consists of a six-membered ring constrained by a one-carbon bridge, forcing the cyclohexane (B81311) ring into a distinct boat-like conformation.[6] This strained conformation is a key determinant of its reactivity. The bridgehead carbons (C1 and C5) are of particular importance as their substituents' exit vectors closely mimic the 120° angle of meta-substituted benzene (B151609) rings.[3][4]

Synthesis of the Bicyclo[3.1.1]heptane Core

Access to functionalized bicyclo[3.1.1]heptane derivatives has been a significant area of research. Several synthetic strategies have been developed, primarily revolving around the construction of the bicyclic system through ring-opening or cycloaddition reactions.

Ring-Opening of [3.1.1]Propellane

A prevalent and effective method for synthesizing 1,5-disubstituted bicyclo[3.1.1]heptanes is the radical-mediated ring-opening of [3.1.1]propellane.[3][4][7][8] This approach takes advantage of the high strain energy of the central bond in the propellane.

The general workflow for this synthetic approach is outlined below:

This method is particularly useful for installing a wide range of functional groups at the bridgehead positions.[4]

Cycloaddition Reactions of Bicyclo[1.1.0]butanes

An alternative and increasingly popular strategy involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various reaction partners. These reactions leverage the strain-release of the highly reactive BCB core to construct the bicyclo[3.1.1]heptane skeleton.

Key cycloaddition strategies include:

-

[2σ + 2σ] Radical Cycloaddition: This method uses a boronyl radical catalyst to facilitate the reaction between BCBs and cyclopropyl (B3062369) ketones, yielding highly substituted bicyclo[3.1.1]heptanes.[9]

-

[3+3] Cycloadditions: These reactions provide an atom-economical route to access both carbocyclic and heterocyclic BCHep skeletons.[10]

-

Photochemical [3σ+2σ]-Cycloaddition: This approach allows for the construction of aminobicyclo[3.1.1]heptanes from BCBs and cyclopropylamines under mild, photocatalytic conditions.[11][12]

The general mechanism for the photocatalytic [3σ+2σ]-cycloaddition is depicted below:

Intramolecular Photocycloaddition

Terpenes containing the bicyclo[3.1.1]heptane ring system, such as chrysanthenone (B1198921) and β-pinene, can be synthesized via the intramolecular [2+2] cycloaddition of vinylketenes with alkenes.[13][14]

Reactivity and Functionalization

The reactivity of the bicyclo[3.1.1]heptane system is dominated by the functionalization of its bridgehead positions and reactions that take advantage of its inherent ring strain.

Bridgehead Functionalization via Minisci-type Reactions

A powerful method for the late-stage functionalization of the BCHep core is the photocatalytic Minisci-like reaction. This allows for the introduction of various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids.[2][15] This is particularly valuable in drug discovery for rapidly generating analogues.[2]

Ring Expansion and Rearrangements

The bicyclo[3.1.1]heptane skeleton can be accessed through the expansion of smaller bicyclic systems. For example, the bicyclo[1.1.1]pentane skeleton can be converted to the bicyclo[3.1.1]heptane system through a photochemical, formal (4+2)-cycloaddition of an intermediate imine diradical.[16] Additionally, under acidic conditions, bicyclo[3.1.1]heptan-6-one can undergo rearrangement. Under Ramberg-Backlund reaction conditions, substituted bicyclo[3.1.1]heptanes can undergo unusual heterocyclization.[17]

Experimental Protocols and Quantitative Data

Synthesis of [3.1.1]Propellane

A scalable, five-step synthesis from commercially available ethyl 4-chlorobutanoate has been developed, proceeding in an overall yield of 26-37%.[3][7][8]

Table 1: Key Steps in [3.1.1]Propellane Synthesis [4]

| Step | Reaction | Reagents | Yield |

| 1-2 | Kulinkovich Cyclopropanation & Mesylation | 1. EtMgBr, Ti(OiPr)₄2. MsCl, Et₃N | - |

| 3 | Chlorinative Rearrangement | - | - |

| 4 | Dibromocyclopropanation | CHBr₃, KOtBu | 58% (over 4 steps) |

| 5 | Propellane Formation | PhLi | 43-61% |

Ring-Opening of [3.1.1]Propellane with Alkyl Iodides

The photocatalyzed atom-transfer radical addition (ATRA) of alkyl iodides to [3.1.1]propellane is a versatile method for creating functionalized BCHeps.

Experimental Protocol: General Procedure for Photocatalytic ATRA [3][4]

-

To an oven-dried vial, add [3.1.1]propellane (1.0 equiv), the desired alkyl iodide (1.2 equiv), and a photocatalyst such as Ir(ppy)₃ (1-2 mol%).

-

Add degassed solvent (e.g., MeCN or DMF) to achieve the desired concentration.

-

Irradiate the reaction mixture with a 456 nm blue light source at room temperature.

-

Monitor the reaction by TLC or GC-MS until completion (typically 6-8 hours).

-

Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Table 2: Selected Yields for Photocatalytic ATRA with [3.1.1]Propellane [4]

| Alkyl Iodide | Product | Yield |

| Ethyl iodoacetate | BCHep-CH₂CO₂Et | High |

| Benzyl iodide | BCHep-Bn | High |

| N-Boc-glycine methyl ester (iodinated) | BCHep-α-amino acid derivative | Good |

| 4-Iodopyridine | BCHep-4-pyridyl | Good |

Photocatalytic [3σ+2σ] Annulation for Aminobicyclo[3.1.1]heptanes

This reaction constructs the aminobicyclo[3.1.1]heptane core in a single step.

Experimental Protocol: General Procedure for [3σ+2σ] Annulation [11]

-

In a dry and degassed vial, combine bicyclo[1.1.0]butane (BCB, 1.0 equiv), cyclopropylamine (CPA, 2.0 equiv), and a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, 2 mol%).

-

Add a dry, degassed solvent (e.g., CH₃CN) to the desired concentration (e.g., 0.2 M).

-

Irradiate the mixture with a blue LED (e.g., λmax = 427 nm) at room temperature.

-

After completion, determine the yield by ¹H NMR using an internal standard or isolate the product via chromatography.

Table 3: Selected Yields for [3σ+2σ] Annulation [11]

| BCB Substituent (Ar) | CPA Substituent (Ar') | Yield (Isolated) |

| 4-CN-Ph | 4-F-Ph | Good |

| 4-CF₃-Ph | Ph | Good |

| Ph | 4-MeO-Ph | Moderate |

| 4-F-Ph | 4-Cl-Ph | Good |

Applications in Drug Development

The primary application of the bicyclo[3.1.1]heptane system is as a saturated, three-dimensional bioisostere for meta-substituted benzene rings in drug candidates.[1][2][3][4] This substitution can lead to several beneficial changes in a molecule's properties:

-

Improved Physicochemical Properties: Replacing a planar aromatic ring with a sp³-rich BCHep scaffold can improve metabolic stability and lipophilicity.[2]

-

Enhanced Pharmacokinetics: Studies have shown that BCHep analogues of known drugs can exhibit improved membrane permeability and microsomal stability.[4]

-

Novel Chemical Space: The rigid, non-planar structure of the BCHep core allows for exploration of novel chemical space, potentially leading to improved target engagement and selectivity.[1]

For instance, the BCHep analogue of the anti-cancer drug sonidegib showed a very similar calculated logP (ClogP) to the parent drug, suggesting it is a good geometric and electronic replacement.[4] Similarly, the BCHep analogue of the anti-seizure drug URB597 demonstrated improved microsomal stability and a better CYP inhibition profile.[4]

Conclusion

The bicyclo[3.1.1]heptane ring system represents a powerful tool for medicinal chemists and drug development professionals. Its unique conformational properties make it an excellent bioisostere for meta-substituted arenes. With the development of robust synthetic methodologies, particularly those involving the ring-opening of [3.1.1]propellane and cycloadditions of bicyclo[1.1.0]butanes, a wide array of functionalized BCHep derivatives are now accessible. The demonstrated improvements in the pharmacokinetic profiles of drug candidates upon incorporation of this scaffold underscore its potential to accelerate the development of safer and more effective therapeutics. Future research will likely focus on expanding the synthetic toolbox for accessing even more complex and diverse bicyclo[3.1.1]heptane derivatives and further exploring their impact on biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- | 30897-75-7 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | 75328-55-1 [smolecule.com]

- 13. Research Portal [scholarworks.brandeis.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ora.ox.ac.uk [ora.ox.ac.uk]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Unusual heterocyclisation in the transformation of 6-halomethylsulfonyl-substituted bicyclo[3.1.1]heptane under Ramberg-Backlund reaction conditions - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Historical Context of Pinane Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinane (B1207555) (C₁₀H₁₈), a saturated bicyclic monoterpene, and its unsaturated precursor, pinene, are foundational molecules in the realm of natural product chemistry and organic synthesis.[1] Derived primarily from turpentine, a resinous exudate of pine trees, these compounds have a rich history intertwined with the development of organic chemistry itself.[2][3] This technical guide provides an in-depth exploration of the historical context of pinane chemistry research, presenting key discoveries, detailed experimental protocols for pivotal reactions, and quantitative data to support a deeper understanding of this versatile chemical scaffold. The unique stereochemistry and reactivity of the pinane framework have made it an invaluable chiral building block and a subject of extensive research for over a century.[4][5]

I. Historical Milestones in Pinane Chemistry

The journey of understanding pinane chemistry began with early investigations into the composition of essential oils and turpentine. These initial explorations laid the groundwork for the structural elucidation and synthetic manipulation of this important class of molecules.

Late 19th Century: The Dawn of Terpene Chemistry

The late 1800s marked the beginning of systematic research into terpenes, the class of organic compounds to which pinane belongs. German chemist Otto Wallach was a pioneering figure in this field, and his extensive work on essential oils, including those rich in pinenes, earned him the Nobel Prize in Chemistry in 1910.[6][7][8] Wallach's research was instrumental in establishing the "isoprene rule," a fundamental concept for understanding the structure of terpenes.[8] Around the same period, in 1896, Adolf von Baeyer , another prominent German chemist and Nobel laureate, made significant contributions to the understanding of terpenes, including the first identification of β-pinene.[9][10]

Early 20th Century: Unraveling Complex Rearrangements

The early 20th century witnessed a deeper investigation into the chemical transformations of pinane and its derivatives. A pivotal discovery was the skeletal rearrangement of bicyclic terpenes, a phenomenon that challenged the then-prevailing principle of skeletal invariance in chemical reactions. In 1899, Georg Wagner reported the rearrangement of α-pinene to a bornyl derivative.[11][12] This observation was later mechanistically explained by Hans Meerwein in 1922, leading to the eponymously named Wagner-Meerwein rearrangement .[1][13] This acid-catalyzed carbocation-mediated 1,2-shift is a cornerstone of pinane chemistry, explaining the formation of various rearranged products like camphene (B42988) and borneol from pinene precursors.[14][15]

Mid-20th Century to Present: The Rise of Pinane in Asymmetric Synthesis

The inherent chirality of pinene made it a natural candidate for applications in asymmetric synthesis. The development of chiral auxiliaries, temporary stereodirecting groups, in the latter half of the 20th century provided a new avenue for pinane chemistry. While the concept was introduced by others, pinane-derived structures proved to be effective chiral auxiliaries.[16][17] The work of pioneers in asymmetric synthesis, such as Elias James Corey and Barry Trost in the 1970s, paved the way for the broader use of chiral molecules like pinane derivatives to control the stereochemical outcome of reactions.[16][17] This has had a profound impact on the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

II. Key Synthetic Transformations of Pinane and its Derivatives

The unique bicyclic structure of pinane and the presence of a double bond in its precursor, pinene, allow for a wide range of chemical transformations. The following sections detail the experimental protocols for some of the most fundamental and synthetically useful reactions in pinane chemistry.

Hydrogenation of α-Pinene to cis-Pinane

The selective hydrogenation of α-pinene to this compound is a crucial industrial process, as this compound is a key intermediate in the synthesis of various fragrance compounds.[18] The stereoselectivity of this reaction is of paramount importance.

Experimental Protocol:

A representative procedure for the selective hydrogenation of α-pinene using a ruthenium-on-carbon catalyst is as follows:

-

A low-pressure reaction bottle is charged with 100 parts of purified α-pinene and 1.7 parts of 5% ruthenium-on-carbon.

-

The mixture is shaken at room temperature (25 °C) under a hydrogen pressure of 60 psig until the uptake of hydrogen ceases (approximately 40 minutes).

-

The reaction mixture is then filtered to remove the catalyst.

-

The resulting product is analyzed by vapor phase chromatography to determine the ratio of cis- to trans-pinane.[19]

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | α-Pinene Conversion (%) | This compound Selectivity (%) | Reference |

| Nanometer Nickel | - | 90 | 4.0 | - | 100 | 94.3 | [18] |

| Ruthenium | Carbon | 25 | ~0.4 (60 psig) | 0.67 | - | 97.8 | [19] |

| Ruthenium | Carbon | RT | 400 psi | 5 | 100 | 99 | [20] |

| Platinum | Lignosulfonate | 100 | 3.0 | 1.5 | 99.44 | 93.91 | [21] |

| Palladium | Carbon | 25 | 400 psi | 24 | 100 | 90 | [20] |

Table 1: Quantitative Data for the Hydrogenation of α-Pinene to Pinane.

Isomerization of α-Pinene to Camphene

The acid-catalyzed isomerization of α-pinene to camphene is another industrially significant reaction. Camphene is a precursor for the synthesis of camphor (B46023) and other valuable products.

Experimental Protocol:

A typical procedure for the isomerization of α-pinene using an acid-activated titanium dioxide catalyst is described below:

-

A 5 m³ jacketed vessel equipped with a stirrer is charged with 3038 kg of technical-grade α-pinene (approximately 96% purity) and 12 kg of weakly acidic titanium dioxide hydrate.

-

The mixture is heated to 155 °C under a nitrogen blanket with stirring.

-

The exothermic reaction causes the temperature to rise to the boiling point of the mixture. The product vapors are condensed and recycled back into the reactor.

-

The reaction is monitored until the α-pinene content in the reaction mixture is at least 3% by weight.

-

The reaction is then completed in a secondary stage at a temperature below 160 °C to minimize the formation of polymeric by-products.[14]

| Catalyst | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | Camphene Selectivity (%) | Reference |

| Acid-activated TiO₂ nanopowder | Optimized | - | 100 | 63.96 | |

| Titanate Nanotubes (HCl modified) | 120 | 2 | 97.8 | 78.5 | [1] |

| W₂O₃–Al₂O₃ (sol-gel) | 160 | 3 | 100 | 54 (with limonene) | [4] |

| Titanium oxide hydrate | 155-165 | 0.7-1.5 | >97 | High | [14] |

Table 2: Quantitative Data for the Isomerization of α-Pinene to Camphene.

Oxidation of α-Pinene to Verbenone

Verbenone, an α,β-unsaturated ketone, is a valuable fragrance and flavoring agent, and also serves as an important chiral building block.[16] It can be synthesized from α-pinene through allylic oxidation.

Experimental Protocol:

A two-step procedure for the synthesis of (1R)-(+)-verbenone from (1R)-(+)-α-pinene is as follows:

Step 1: Formation of Verbenyl Acetate (B1210297)

-

In a 1000-mL Morton flask, 25.0 g of (1R)-(+)-α-pinene is dissolved in 350 mL of dry benzene.

-

The solution is warmed to 65 °C, and 77.8 g of lead tetraacetate is added over 20 minutes.

-

The reaction mixture is stirred at 65 °C for 2 hours and then cooled to room temperature.

-

The mixture is filtered, and the filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude verbenyl acetate.[6]

Step 2: Oxidation to Verbenone

-

The crude verbenyl acetate is dissolved in 200 mL of methanol, and 10 g of potassium carbonate is added. The mixture is stirred at room temperature for 4 hours to afford a mixture of alcohols.

-

The mixture of alcohols is dissolved in 300 mL of ether and cooled to 0 °C.

-

A solution of 27.5 g of sodium dichromate dihydrate in 100 mL of water and 10.2 mL of concentrated sulfuric acid is added over 30 minutes.

-

The mixture is stirred at 0 °C for 1 hour, then at room temperature overnight.

-

The reaction is worked up by dilution with water and extraction with ether. The combined organic layers are washed, dried, and concentrated to yield verbenone.[6][16]

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Lead tetraacetate / Na₂Cr₂O₇, H₂SO₄ | Benzene / Ether | 65 / 0-RT | 61-65 | [16] |

| Immobilised Picea abies cells | Aqueous medium | 24 | - | [17] |

Table 3: Quantitative Data for the Oxidation of α-Pinene to Verbenone.

III. Visualizing Key Pathways in Pinane Chemistry

The following diagrams, generated using the DOT language, illustrate fundamental concepts and reaction pathways in pinane chemistry.

Caption: Biosynthesis of α- and β-pinene from geranyl pyrophosphate.

Caption: Acid-catalyzed Wagner-Meerwein rearrangement of α-pinene.

Caption: Workflow illustrating the use of a pinane-derived chiral auxiliary.

IV. Conclusion

The historical journey of pinane chemistry research, from the foundational work of Wallach and von Baeyer to the elucidation of complex rearrangements and its modern application in asymmetric synthesis, showcases a remarkable evolution of chemical understanding. The pinane scaffold, readily available from natural sources, continues to be a versatile platform for the development of new synthetic methodologies and the construction of complex molecular architectures. For researchers in drug development and other scientific fields, a thorough understanding of the historical context and the fundamental transformations of pinane provides a solid foundation for innovation and the design of novel, stereochemically defined molecules. The detailed experimental protocols and quantitative data presented in this guide serve as a practical resource for harnessing the synthetic potential of this remarkable natural product.

References

- 1. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0539990B1 - Process for the preparation of camphene by isomerisation of alpha-pinene - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Chiral terpene auxiliaries V: Synthesis of new chiral γ-hydroxyphosphine oxides derived from α-pinene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN1054595C - Catalytic hydrogenation process preparing this compound from pinene - Google Patents [patents.google.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]

- 13. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 14. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]

- 15. Rearrangement [www2.chemistry.msu.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. tandfonline.com [tandfonline.com]

- 18. US4310714A - Hydrogenation of α-pinene to this compound - Google Patents [patents.google.com]

- 19. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]

- 20. Hydrogenation of α-Pinene over Platinum Nanoparticles Reduced and Stabilized by Sodium Lignosulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to cis-Pinane: A Bicyclic Monoterpenoid Core

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-Pinane, a saturated bicyclic monoterpenoid, is a pivotal molecule with significant applications in the chemical and pharmaceutical industries. As a derivative of the naturally abundant pinenes, it serves as a crucial chiral building block and intermediate in the synthesis of a variety of high-value compounds, including fragrances, flavorings, and potential therapeutic agents.[1] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities. The document is intended to be a resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering in-depth data and methodologies to facilitate further investigation and application of this versatile molecule.

Physicochemical and Spectroscopic Data

The unique stereochemistry of this compound, arising from the fusion of a six-membered and a four-membered ring, dictates its physical properties and spectroscopic signature.[1] The data presented below has been compiled from various sources to provide a comprehensive reference.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | [1] |

| Molecular Weight | 138.25 g/mol | [1] |

| CAS Number | 6876-13-7 | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.857 g/mL at 20 °C | [2] |

| Boiling Point | 167-168 °C | [3] |

| Refractive Index | ~1.462 | [3] |

| Water Solubility | Insoluble | [1] |

| logP | ~4.04 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and differentiation of this compound from its trans isomer. NMR spectroscopy, particularly 2D NOESY, provides the most definitive structural elucidation.[3]

Table 2.2.1: ¹H and ¹³C NMR Spectral Data (Illustrative)

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |

| H1 | ~1.85 | C1 | ~47.5 |

| H2 | ~1.95 | C2 | ~41.0 |

| H3 | ~1.60-1.80 | C3 | ~23.5 |

| H4 | ~1.60-1.80 | C4 | ~26.5 |

| H5 | ~1.90 | C5 | ~41.5 |

| H7 | ~1.15 | C6 | ~38.0 |

| H8 (gem-dimethyl) | ~1.00 | C7 | ~33.0 |

| H9 (gem-dimethyl) | ~1.20 | C8 (gem-dimethyl) | ~28.0 |

| H10 (methyl) | ~0.90 | C9 (gem-dimethyl) | ~23.0 |

| C10 (methyl) | ~21.0 |

Note: These are illustrative values. Actual chemical shifts can vary based on solvent and experimental conditions. The key differentiating feature in ¹H NMR is the relative shielding of the C10 methyl group in the cis isomer due to steric hindrance. In ¹³C NMR, the C10 carbon of this compound is typically shifted upfield compared to the trans isomer.[3]

Table 2.2.2: Key Differentiating IR Absorptions (Illustrative)

| Vibrational Mode | This compound | trans-Pinane | Rationale for Differentiation |

| C-H Bending | Unique pattern | Unique pattern | The pattern of peaks in the 1470-1350 cm⁻¹ region, corresponding to methyl and methylene (B1212753) bending, will differ due to stereochemistry. |

| Fingerprint Region | More complex spectrum | Simpler spectrum | The lower symmetry of the cis isomer may lead to more active IR vibrational modes, resulting in a richer spectrum from 1200-800 cm⁻¹.[3] |

Table 2.2.3: Mass Spectrometry Data

| Ionization Mode | Key Fragments (m/z) | Interpretation |

| Electron Ionization (EI) | 138 (M⁺) | Molecular ion |

| 123 | [M - CH₃]⁺ | |

| 95, 81, 69, 55, 41 | Characteristic terpene fragmentation pattern |

Note: As diastereomers, cis- and trans-pinane exhibit the same molecular ion peak. Their fragmentation patterns are very similar, making differentiation by MS alone challenging without chromatographic separation.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a key subsequent reaction, based on established literature procedures.

Synthesis of this compound via Catalytic Hydrogenation of α-Pinene

The stereoselective hydrogenation of α-pinene is the most common route to high-purity this compound. Ruthenium-based catalysts have shown excellent selectivity for the cis isomer.[4]

Materials:

-

α-Pinene (or β-pinene)

-

5% Ru/C (Ruthenium on activated carbon) catalyst

-

Hydrogen gas (high purity)

-

Autoclave (high-pressure reactor)

-

Celite or another filtration aid

Procedure:

-

In a 45 mL autoclave equipped with a glass liner and a magnetic stirring bar, place 5 g of α-pinene (36.7 mmol) and 0.5 g of 5% Ru/C catalyst.[4]

-

Seal the autoclave and purge the system four times with hydrogen gas (at approximately 200 psi) to remove any air.[4]

-

Pressurize the autoclave with hydrogen gas to 400 psi.[4]

-

Stir the reaction mixture vigorously at room temperature.

-

The reaction progress can be monitored by GC-MS. The reaction is typically complete within 24-96 hours, depending on the specific catalyst activity.[4]

-

Upon completion, carefully vent the hydrogen gas from the autoclave in a well-ventilated fume hood.

-

Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

-

The filtrate, which is the product this compound, can be purified further by distillation if required. A conversion of up to 100% with >99% selectivity for this compound can be achieved with this method.[4]

Oxidation of this compound to Pinane-2-hydroperoxide

The autoxidation of this compound is a key industrial process, as the resulting hydroperoxide is a precursor to pinanol, which can then be pyrolyzed to produce linalool.[5][6]

Materials:

-

This compound

-

Oxygen gas

-

Three-necked flask equipped with a reflux condenser, thermometer, and gas inlet tube

-

tert-Butyl hydroperoxide (t-BHP) (as an alternative oxidant)

-

Co(II) and Cu(II) acetylacetonate (B107027) complexes (optional catalysts)

-

Acetone (B3395972) and t-butanol (solvents for catalyzed reaction)

-

Aqueous sodium sulfite

Procedure (Catalyzed Oxidation):

-

The oxidation reactions are carried out at room temperature and atmospheric pressure.

-

In a suitable reaction vessel, a mixture of acetone and t-butanol (9:1 volume ratio) is used as the solvent.

-

This compound and the oxygen donor, t-BHP, are used in a 1:8 molar ratio with 10 mg of a catalyst such as Co(II)(acac)₂ or Cu(II)(acac)₂ immobilized on a support.[7]

-

The reaction mixture is stirred, and the progress is monitored by GC.

-

Upon completion (e.g., 91% conversion), the reaction mixture is treated with aqueous sodium sulfite.[7]

-

The product, 2-pinane hydroperoxide, can be extracted with an organic solvent and analyzed by GC and GC-MS. High selectivity (84-93%) for 2-pinane hydroperoxide can be achieved.[7]

Biological Activities and Potential Therapeutic Applications

While this compound is primarily utilized as a chemical intermediate, research into the biological activities of pinane (B1207555) isomers and their derivatives has revealed potential therapeutic applications. The biological effects are often linked to anti-inflammatory and antimicrobial properties.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of α-pinene, the precursor to this compound, have been investigated, and a likely mechanism of action has been proposed. It is plausible that this compound exerts similar effects. Studies on α-pinene have shown that it can significantly decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9] This is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[9] The underlying mechanism is believed to involve the attenuation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[9] A derivative of pinane, (S)-cis-verbenol, has also been shown to reduce the expression of pro-inflammatory cytokines.[10]

Antimicrobial Activity

Terpenes and their derivatives are known for their antimicrobial properties.[11] The mechanism of action is often attributed to the disruption of the microbial cell membrane's structure and function. While specific IC50 values for this compound are not widely reported, the parent compound α-pinene has demonstrated antibacterial activity.[12] For instance, some studies have shown that α-pinene can inhibit the growth of various bacterial strains.[12] The lipophilic nature of the pinane scaffold allows it to partition into the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.

Conformational Analysis

The bicyclo[3.1.1]heptane ring system of this compound is a rigid structure with specific conformational characteristics. It can be conceptualized as being similar to the conformations of norbornane.[13] The molecule exists in a strained, non-planar conformation. The cyclobutane (B1203170) ring is puckered, and the cyclohexane (B81311) ring adopts a conformation that minimizes steric interactions between the methyl groups. In this compound, the C2-methyl group and the gem-dimethyl bridge are on the same side of the molecule, which leads to significant steric strain. This stereochemical arrangement is a key factor in its reactivity compared to the trans isomer.[14]

Visualizations

Experimental Workflow: Synthesis and Analysis of this compound

Caption: Experimental workflow for the synthesis and analysis of this compound.

Proposed Anti-inflammatory Signaling Pathway

References

- 1. Showing Compound this compound (FDB006371) - FooDB [foodb.ca]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. web.ist.utl.pt [web.ist.utl.pt]

- 8. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-ischemic and anti-inflammatory activity of (S)-cis-verbenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of cis-Pinane from α-Pinene

For Researchers, Scientists, and Drug Development Professionals

Abstract